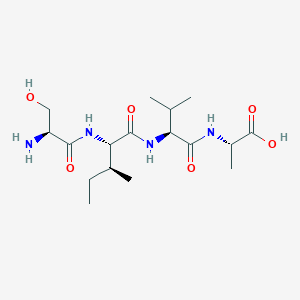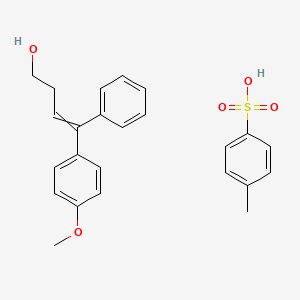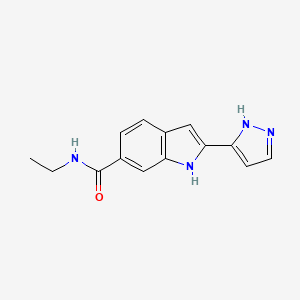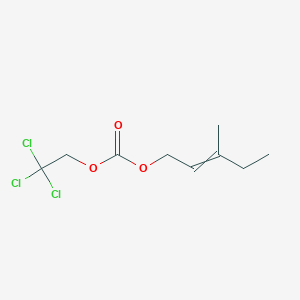![molecular formula C8H11NO2 B14210567 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid CAS No. 752952-02-6](/img/structure/B14210567.png)
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo intermediate . Another approach involves carbenium ion rearrangements of quinuclidine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can potentially be scaled up for industrial applications, involving similar reaction conditions and reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
8-Azabicyclo[3.2.1]octane: Another similar compound, often used in the synthesis of tropane alkaloids.
Uniqueness
5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid is unique due to its tricyclic structure and the presence of a carboxylic acid group. This combination of features makes it particularly versatile in chemical synthesis and potential medicinal applications .
Propiedades
Número CAS |
752952-02-6 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-azatricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-7(11)8-4-9-2-1-5(8)6(8)3-9/h5-6H,1-4H2,(H,10,11) |
Clave InChI |
GDFYTKFQPLKPNH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC3C1C3(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)
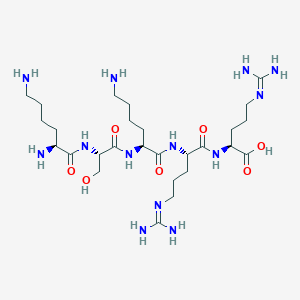
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
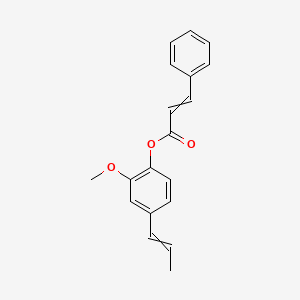
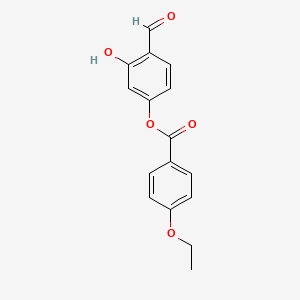
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)
